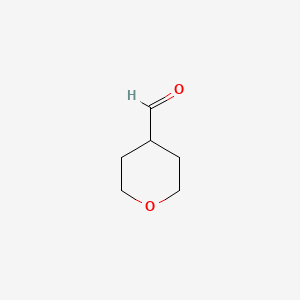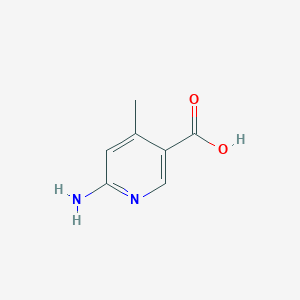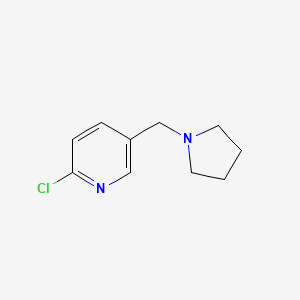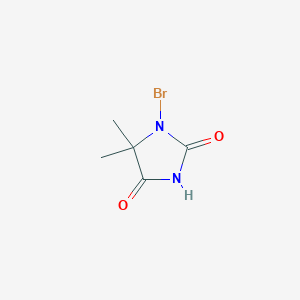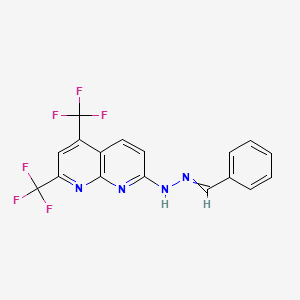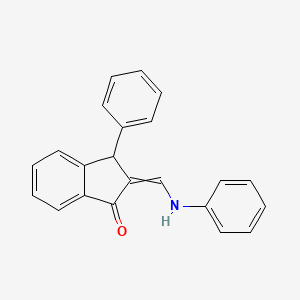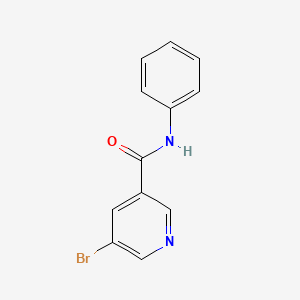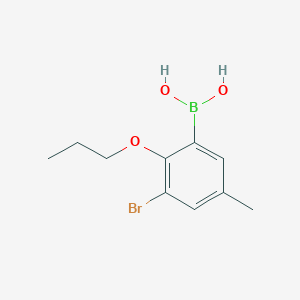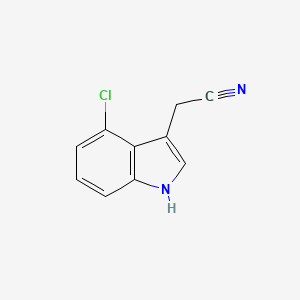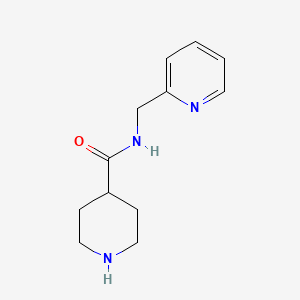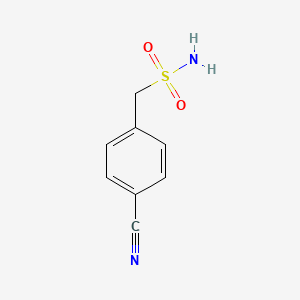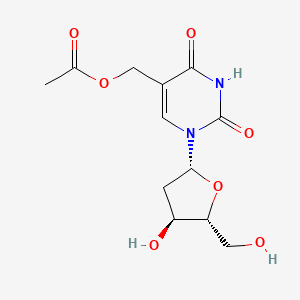
5-Acetoxymethyl-2'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetoxymethyl-2’-deoxyuridine typically involves the acetylation of 5-hydroxymethyl-2’-deoxyuridine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for 5-Acetoxymethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 5-Acetoxymethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxyuridine derivatives.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various derivatives of deoxyuridine, which can be further utilized in different applications .
科学研究应用
Chemistry: In chemistry, 5-Acetoxymethyl-2’-deoxyuridine is used as a building block for the synthesis of modified nucleosides and nucleotides. It is also employed in the study of DNA damage and repair mechanisms .
Biology: In biological research, this compound is used to investigate the effects of DNA synthesis inhibition on cellular processes. It serves as a tool to study the replication and repair of DNA in various organisms .
Medicine: Its ability to inhibit DNA polymerase makes it a candidate for the development of antiviral drugs .
Industry: In the industrial sector, this compound is used in the production of oligonucleotides and other nucleic acid-based products. It is also utilized in the development of diagnostic tools and assays .
作用机制
5-Acetoxymethyl-2’-deoxyuridine exerts its effects by being phosphorylated to 5-acetoxymethyl uridine monophosphate, which then inhibits DNA polymerase through competitive inhibition . This inhibition prevents the incorporation of nucleotides into the growing DNA strand, thereby halting DNA synthesis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
相似化合物的比较
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
5-Azido-2’-deoxyuridine: A compound used in the synthesis of modified nucleosides.
Uniqueness: 5-Acetoxymethyl-2’-deoxyuridine is unique due to its acetoxymethyl group, which allows for specific interactions with DNA polymerase and other enzymes. This specificity makes it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C12H16N2O7 |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate |
InChI |
InChI=1S/C12H16N2O7/c1-6(16)20-5-7-3-14(12(19)13-11(7)18)10-2-8(17)9(4-15)21-10/h3,8-10,15,17H,2,4-5H2,1H3,(H,13,18,19)/t8-,9+,10+/m0/s1 |
InChI 键 |
OUJHXQPAZJKUCY-IVZWLZJFSA-N |
手性 SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC(=O)OCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


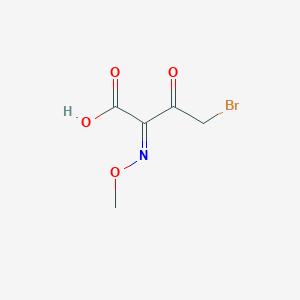
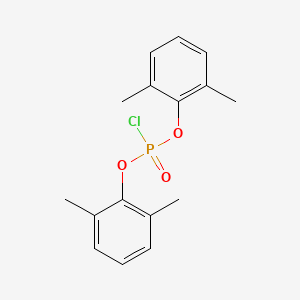
![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)
